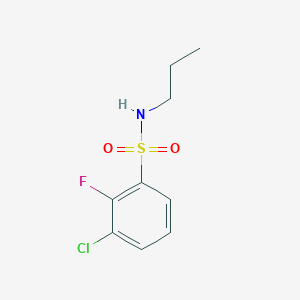
3-chloro-2-fluoro-N-propylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2-fluoro-N-propylbenzenesulfonamide typically involves multiple steps:
Friedel-Crafts Acylation: This step introduces the propyl group to the benzene ring using a propyl halide and a Lewis acid catalyst such as aluminum chloride.
Sulfonamide Formation: The final step involves the reaction of the halogenated benzene derivative with a sulfonamide reagent to form the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow reactors and batch processing .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-chloro-2-fluoro-N-propylbenzenesulfonamide can undergo nucleophilic substitution reactions where the chloro or fluoro groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Scientific Research Applications
3-chloro-2-fluoro-N-propylbenzenesulfonamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-chloro-2-fluoro-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 3-chloro-2-fluorobenzoyl chloride
- 3-chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
- Benzonitrile, 3-chloro-2-fluoro-
Comparison: 3-chloro-2-fluoro-N-propylbenzenesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C9H11ClFNO2S |
|---|---|
Molecular Weight |
251.71 g/mol |
IUPAC Name |
3-chloro-2-fluoro-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C9H11ClFNO2S/c1-2-6-12-15(13,14)8-5-3-4-7(10)9(8)11/h3-5,12H,2,6H2,1H3 |
InChI Key |
CFYXUSLEUOMRSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C(=CC=C1)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















